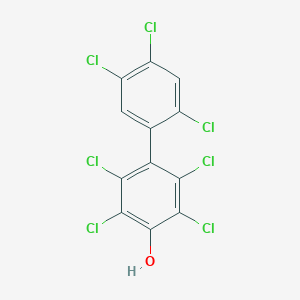

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl

Übersicht

Beschreibung

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl is a member of biphenyls, a trichlorobenzene and a tetrachlorobenzene.

Biologische Aktivität

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187) is a hydroxylated derivative of the polychlorinated biphenyl (PCB) 2,2',3,4',5,5',6-heptachlorobiphenyl. This compound has garnered attention due to its potential biological activities and environmental implications. Its structure includes seven chlorine atoms and one hydroxyl group attached to a biphenyl framework, which significantly influences its reactivity and biological interactions.

- Molecular Formula : C₁₂H₃Cl₇O

- Molecular Weight : 411.3 g/mol

- CAS Number : 158076-68-7

Biological Activity Overview

Research indicates that 4-OH-CB187 exhibits various biological activities that can impact both human health and ecosystems. The compound's structural similarity to natural hormones allows it to interact with endocrine systems, potentially disrupting hormonal functions.

The biological activity of 4-OH-CB187 can be attributed to several mechanisms:

- Endocrine Disruption : It can bind to estrogen receptors, mimicking estrogenic effects which may lead to reproductive dysfunction and other hormonal imbalances .

- Cytotoxic Effects : Studies have shown that it can induce oxidative stress in biological systems, leading to cellular damage .

- Gene Regulation : The compound may alter the transcription of genes involved in metabolic processes by interacting with the aryl hydrocarbon receptor (AhR), similar to other PCBs .

Toxicity Profile

4-OH-CB187's toxicity profile suggests significant health risks:

- Acute Toxicity : It is harmful if ingested and may cause severe irritation upon contact with skin or eyes .

- Chronic Effects : Long-term exposure has been associated with carcinogenic effects and developmental disorders .

Case Studies

Several studies have investigated the biological effects of 4-OH-CB187:

Study 1: Endocrine Disruption in Mice

A study demonstrated that exposure to 4-OH-CB187 resulted in decreased serum thyroxine levels in mice. This effect was linked to increased accumulation of thyroxine in the liver, indicating potential thyroid disruption mechanisms .

Study 2: Neuronal Development Impairment

Research has shown that hydroxy-PCB congeners, including 4-OH-CB187, disrupt neuronal development in cerebellar Purkinje cells. This raises concerns about their role in developmental brain disorders .

Study 3: Pharmacokinetics in Animal Models

In a pharmacokinetic study involving rats and guinea pigs, 4-OH-CB187 was identified as the most abundant hydroxylated PCB metabolite. The study highlighted its retention in blood and implications for bioaccumulation in food chains .

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2',3,4',5,5',6-Heptachlorobiphenyl | C₁₂H₃Cl₇ | Lacks hydroxyl group; more hydrophobic |

| 3-Hydroxy-2,2',3,4',5,6-Heptachlorobiphenyl | C₁₂H₃Cl₆O | Different hydroxyl position; altered biological activity |

| 4-Hydroxy-2,2',3,3',4',5'-Heptachlorobiphenyl | C₁₂H₃Cl₇O | Similar structure; different chlorination pattern |

Environmental Impact

As a persistent organic pollutant (POP), 4-OH-CB187 can bioaccumulate in ecosystems. Its stability allows it to travel long distances through environmental compartments such as soil and water. Monitoring its levels is crucial for assessing environmental risks associated with PCBs.

Wissenschaftliche Forschungsanwendungen

Endocrine Disruption Studies

Thyroid Hormone Modulation

Research has demonstrated that 4-OH-CB187 can significantly affect thyroid hormone levels in mammals. A study conducted on C57BL/6 and DBA/2 mice revealed that administration of 4-OH-CB187 (1.0 mg/kg) led to a decrease in serum thyroxine (T4) levels. This effect was attributed to increased accumulation of T4 in the liver without altering the activity of T4-UDP-glucuronosyltransferases . The findings suggest that 4-OH-CB187 may interfere with thyroid hormone transport and metabolism, highlighting its relevance in studies of endocrine disruption.

Environmental Toxicology

Bioaccumulation Studies

The compound is often used in environmental toxicology to understand the bioaccumulation of PCBs in wildlife and humans. Its detection in serum samples from various species indicates its persistence and potential for biomagnification within ecosystems. The study of 4-OH-CB187 provides insights into the long-term effects of PCB exposure on wildlife health and ecosystem stability .

Chemical Analysis and Reference Standards

Analytical Chemistry Applications

4-OH-CB187 serves as a reference standard in analytical chemistry for the quantification of PCB metabolites in environmental samples. It is included in various certified reference materials to ensure accuracy in laboratory analyses related to environmental monitoring and regulatory compliance. For instance, it is available as a stable isotope-labeled compound for use in mass spectrometry .

Pharmacological Research

Investigating Toxicological Effects

The compound is utilized in pharmacological research to assess its toxicological effects on mammalian systems. Studies have shown that exposure to 4-OH-CB187 can lead to alterations in metabolic processes and hormonal balances, which are critical for understanding the health risks associated with PCB exposure .

Case Studies

Analyse Chemischer Reaktionen

Oxidative Reactions

The hydroxyl group at the 4-position makes this compound susceptible to further oxidation. Studies on structurally similar hydroxylated PCBs indicate potential oxidation pathways:

- Quinone Formation : Under oxidative conditions (e.g., exposure to cytochrome P450 enzymes or chemical oxidants like H₂O₂), the phenolic group may oxidize to form a quinone intermediate .

- Electrophilic Substitution : The electron-withdrawing chlorine atoms direct further oxidation to the less substituted aromatic ring, though steric hindrance from adjacent chlorines limits reactivity .

Table 1: Oxidative Pathways of this compound

Conjugation Reactions

Phase II metabolism facilitates detoxification through conjugation:

- Glucuronidation : The hydroxyl group undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronides excreted in bile or urine .

- Sulfation : Sulfotransferases (SULTs) catalyze sulfate conjugation, though steric hindrance from chlorine atoms may reduce efficiency compared to less chlorinated PCBs .

Key Findings :

- Conjugation rates are lower than those of lower-chlorinated hydroxylated PCBs due to steric effects .

- Species-specific differences in UGT/SULT activity influence metabolite profiles .

Reductive Dechlorination

Anaerobic microbial degradation can lead to reductive dechlorination, though the high chlorine substitution (seven atoms) and hydroxyl group complicate this process:

- Preferential Chlorine Removal : Meta- and para-chlorines are more susceptible to microbial reductive dechlorination than ortho-chlorines .

- End Products : Less chlorinated biphenyls (e.g., tri- or tetrachlorobiphenyls) and hydroxylated derivatives .

Table 2: Dechlorination Patterns in Anaerobic Environments

| Initial Chlorines | Microbial Consortia | Major Products | Half-Life (Est.) |

|---|---|---|---|

| 7 | Dehalococcoides spp. | 2,2',3,4',5,6-Hexachlorobiphenyl | >6 months |

Photodegradation

UV irradiation induces photolytic breakdown:

- Cleavage of C–Cl Bonds : UV-B/C light promotes homolytic cleavage, generating aryl radicals that react with water or oxygen to form hydroxylated or oxygenated products .

- Major Products : 2,2',3,4',5,6-Hexachlorobiphenyl and chlorinated dibenzofurans (via intramolecular cyclization) .

Experimental Data :

- Quantum yield for photodegradation in aqueous solution: Φ = 0.012 ± 0.003 .

- Half-life under sunlight: ~14 days (latitude-dependent) .

Interactions with Biological Macromolecules

The compound’s structure allows specific interactions:

- Thyroid Hormone Disruption : Competes with thyroxine (T4) for binding to transthyretin (TTR), disrupting hormone transport .

- Receptor Binding : Binds to estrogen-related receptor γ (ERRγ) with an IC₅₀ of 1.2 μM, altering gene expression linked to metabolism .

Stability and Persistence

The combination of chlorine substituents and hydroxyl group confers mixed stability:

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloro-4-(2,4,5-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXRFGDJHIVRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166371 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158076-68-7 | |

| Record name | 4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158076-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.